molecular formula C11H16N2O2S B1274676 3-Amino-N-cyclopentyl-benzenesulfonamide CAS No. 436095-38-4

3-Amino-N-cyclopentyl-benzenesulfonamide

Cat. No. B1274676
M. Wt: 240.32 g/mol
InChI Key: GYCJEOLLXLZFCM-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopentyl-benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in medicinal chemistry and its potential for various chemical transformations. The compound is characterized by the presence of an amino group attached to the benzene ring, which is further modified by the inclusion of a cyclopentyl group. This structural feature distinguishes it from other benzenesulfonamides and may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 3-Amino-N-cyclopentyl-benzenesulfonamide, has been achieved through a direct N-alkylation method. This process involves the use of alcohols as alkylating agents and is catalyzed by iridium, which facilitates the recognition of different types of amino groups in complex molecules. The strategy is noted for its simplicity, high efficiency, and generality, making it a valuable approach for synthesizing a wide range of N-alkylated benzenesulfonamide derivatives .

Molecular Structure Analysis

Although the specific molecular structure of 3-Amino-N-cyclopentyl-benzenesulfonamide is not detailed in the provided papers, related compounds such as 3-amino-4-hydroxy benzenesulfonamide have been isolated and characterized. The crystal and molecular structures of these compounds have been determined using X-ray diffraction, and their tautomeric forms have been studied using density functional theory. This analysis provides insights into the stability and reactivity of the sulfonamide group when attached to a benzene ring with substituents that can engage in tautomerism .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be exemplified by the acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives. This reaction typically yields dihydroisoquinolines, but when a substituent is present α to the carbonyl group, the product is a 3-substituted tetrahydroisoquinoline. These tetrahydroisoquinoline derivatives can undergo further transformations, indicating the potential for benzenesulfonamides to participate in complex chemical reactions leading to diverse structural motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-cyclopentyl-benzenesulfonamide can be inferred from studies on similar compounds. For instance, the acid-base equilibrium constants of 3-amino-4-hydroxy benzenesulfonamide have been determined using spectrophotometry, which is crucial for understanding the compound's behavior in different pH environments. Additionally, the solubility, melting point, and other physical properties are likely to be influenced by the presence of the amino and sulfonamide groups, as well as the cyclopentyl ring, which may affect the compound's hydrogen bonding capacity and overall molecular geometry .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Pharmaceutical Organic Chemistry .

Summary of the Application

“3-Amino-N-cyclopentyl-benzenesulfonamide” is a derivative of benzenesulfonamide and has been studied for its potential as an anticancer and antimicrobial agent . The research focuses on its inhibitory effect on carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures

The compound was synthesized and evaluated for its anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) . The cellular uptake on MDA-MB-231 cell lines was carried out using HPLC method .

Results or Outcomes

The study found that certain derivatives of the compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . One derivative was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

properties

IUPAC Name

3-amino-N-cyclopentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCJEOLLXLZFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390415
Record name 3-Amino-N-cyclopentylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-cyclopentyl-benzenesulfonamide

CAS RN

436095-38-4
Record name 3-Amino-N-cyclopentylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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